molecular formula C3H4N4O2 B11764690 4-nitro-1H-imidazol-5-amine CAS No. 82039-90-5

4-nitro-1H-imidazol-5-amine

Cat. No.: B11764690
CAS No.: 82039-90-5
M. Wt: 128.09 g/mol
InChI Key: DPBQZIHMIPYKHX-UHFFFAOYSA-N
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Description

5-Nitro-1H-imidazol-4-amine is a heterocyclic organic compound that features an imidazole ring substituted with a nitro group at the 5-position and an amino group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-imidazol-4-amine typically involves the nitration of imidazole derivatives. One common method is the nitration of imidazole with a mixture of nitric acid and sulfuric acid, which introduces the nitro group at the 5-position . The reaction conditions must be carefully controlled to avoid over-nitration and to ensure the desired substitution pattern.

Industrial Production Methods: Industrial production of 5-nitro-1H-imidazol-4-amine may involve similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions: 5-Nitro-1H-imidazol-4-amine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The amino group at the 4-position can participate in nucleophilic substitution reactions, forming various derivatives.

    Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents or alkylating agents under basic conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate.

Major Products Formed:

    Reduction: 5-Amino-1H-imidazol-4-amine.

    Substitution: Various substituted imidazole derivatives depending on the substituent introduced.

    Oxidation: Oxidized imidazole derivatives, though these are less common.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-nitro-1H-imidazol-4-amine, particularly in biological systems, involves the bioactivation of the nitro group. This process generates reactive nitrogen species, such as nitric oxide, which can interact with various cellular targets, leading to antimicrobial or anticancer effects . The compound’s ability to form reactive intermediates makes it a valuable tool in medicinal chemistry.

Comparison with Similar Compounds

    5-Nitroimidazole: A closely related compound with similar antimicrobial properties.

    4-Nitroimidazole: Another isomer with different substitution patterns and potentially different biological activities.

    2-Nitroimidazole: Known for its use in radiosensitizers for cancer therapy.

Uniqueness: 5-Nitro-1H-imidazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both nitro and amino groups allows for diverse chemical modifications and applications in various fields.

Properties

CAS No.

82039-90-5

Molecular Formula

C3H4N4O2

Molecular Weight

128.09 g/mol

IUPAC Name

5-nitro-1H-imidazol-4-amine

InChI

InChI=1S/C3H4N4O2/c4-2-3(7(8)9)6-1-5-2/h1H,4H2,(H,5,6)

InChI Key

DPBQZIHMIPYKHX-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=C(N1)[N+](=O)[O-])N

Origin of Product

United States

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